Ethyl 11-(acetyloxy)-4-oxododec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 11-(acetyloxy)-4-oxododec-2-enoate is an ester compound characterized by the presence of an acetyloxy group and a carbonyl group within its structure. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers . This compound, like other esters, is synthesized through the reaction of acids with alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 11-(acetyloxy)-4-oxododec-2-enoate typically involves the esterification of an appropriate carboxylic acid with an alcohol. One common method is the reaction of 11-hydroxy-4-oxododec-2-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, azeotropic distillation may be used to remove water formed during the reaction, driving the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-(acetyloxy)-4-oxododec-2-enoate can undergo various chemical reactions, including:
Substitution: The acetyloxy group can be substituted by nucleophiles in reactions such as transesterification.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methanol in the presence of a base such as sodium methoxide (NaOMe).
Major Products Formed
Hydrolysis: 11-hydroxy-4-oxododec-2-enoic acid and ethanol.
Reduction: 11-hydroxy-4-hydroxydodec-2-enoate.
Substitution: Mthis compound.
Scientific Research Applications
Ethyl 11-(acetyloxy)-4-oxododec-2-enoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 11-(acetyloxy)-4-oxododec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Ethyl 11-(acetyloxy)-4-oxododec-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl Butyrate: Known for its fruity odor and used in flavorings and perfumes.
Uniqueness
This compound is unique due to its specific structure, which includes a long carbon chain and an acetyloxy group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl butyrate
- Methyl acetate
Properties
CAS No. |
120016-72-0 |
---|---|
Molecular Formula |
C16H26O5 |
Molecular Weight |
298.37 g/mol |
IUPAC Name |
ethyl 11-acetyloxy-4-oxododec-2-enoate |
InChI |
InChI=1S/C16H26O5/c1-4-20-16(19)12-11-15(18)10-8-6-5-7-9-13(2)21-14(3)17/h11-13H,4-10H2,1-3H3 |
InChI Key |
SJCHUEUADAJBPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=O)CCCCCCC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.